Technical Whitepaper: Physicochemical Profiling and Analytical Workflows for Ethyl 2-(4-chloro-1H-indol-3-yl)acetate
Technical Whitepaper: Physicochemical Profiling and Analytical Workflows for Ethyl 2-(4-chloro-1H-indol-3-yl)acetate
Executive Summary
Ethyl 2-(4-chloro-1H-indol-3-yl)acetate (CAS: 196881-05-7) is a critical synthetic intermediate and lipophilic prodrug utilized in plant physiology and drug development research. As an esterified derivative of the highly potent natural halogenated auxin, 4-chloroindole-3-acetic acid (4-Cl-IAA), it serves as a powerful tool for probing auxin signaling pathways, specifically the TIR1/AFB receptor cascade. This whitepaper details its exact mass characteristics, the causality behind its use as a membrane-permeable prodrug, and provides self-validating protocols for high-resolution mass spectrometry (HRMS) and in planta bioassays.
Physicochemical Properties: Molecular Weight and Exact Mass
Accurate mass determination is foundational for the verification of synthetic purity and downstream pharmacokinetic tracking. The esterification of the acetic acid side chain with an ethyl group significantly alters the molecule's mass and lipophilicity compared to its parent compound 1[1].
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | Ethyl 2-(4-chloro-1H-indol-3-yl)acetate |
| CAS Number | 196881-05-7 |
| Molecular Formula | C₁₂H₁₂ClNO₂ |
| Molecular Weight | 237.68 g/mol |
| Monoisotopic Exact Mass | 237.0556 Da |
| Theoretical [M+H]⁺ m/z | 238.0629 |
The exact mass of 237.0556 Da is derived from the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O)[1]. In mass spectrometry, the presence of the chlorine atom provides a distinct, self-validating isotopic signature. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the mass spectrum will inherently display an [M+2] peak at approximately one-third the intensity of the monoisotopic [M] peak.
Biological Context: The 4-Cl-IAA Prodrug Mechanism
In nature, 4-Cl-IAA is synthesized in specific legumes (e.g., Pisum sativum) via the 4-chloroindole-3-pyruvic acid (4-Cl-IPyA) pathway, utilizing 4-chlorotryptophan as a precursor 2[2]. It is recognized as a highly potent auxin that regulates leaf morphogenesis and fruit development by binding to TIR1/AFB auxin receptors 3[3] 4[4].
However, the free carboxylic acid of 4-Cl-IAA is negatively charged at physiological pH, which limits its passive diffusion across hydrophobic cell membranes. By utilizing Ethyl 2-(4-chloro-1H-indol-3-yl)acetate , researchers bypass this limitation.
Causality of Esterification: The ethyl group masks the polar carboxylic acid, drastically increasing the partition coefficient (LogP). The uncharged ester passively diffuses into the cytosol at a significantly higher rate. Once intracellular, ubiquitous non-specific esterases cleave the ester bond, liberating the active 4-Cl-IAA to interact with the TIR1/AFB coreceptor complex, triggering the degradation of Aux/IAA repressor proteins 5[3][5].
Biosynthetic pathway of 4-Cl-IAA and its synthetic esterification.
Analytical Methodology: HRMS Exact Mass Determination
To validate the synthesis or purity of Ethyl 2-(4-chloro-1H-indol-3-yl)acetate, High-Resolution Mass Spectrometry (HRMS) is required. The following protocol utilizes LC-ESI-QTOF-MS to achieve < 2 ppm mass accuracy.
Protocol 1: LC-ESI-QTOF-MS Workflow
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Sample Preparation: Dissolve 1.0 mg of the compound in 10 mL of LC-MS grade methanol to create a 0.1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Methanol:Water (v/v) containing 0.1% formic acid.
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Causality: Formic acid acts as a proton donor, ensuring efficient ionization to the [M+H]⁺ state.
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UHPLC Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).
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Causality: The hydrophobic C18 stationary phase retains the lipophilic ethyl ester, separating it from any unreacted polar 4-Cl-IAA or synthesis byproducts.
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ESI(+) Ionization: Apply a capillary voltage of 3.5 kV and a desolvation temperature of 350°C.
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QTOF-MS Analysis: Scan from m/z 100 to 1000. Utilize an internal lock-mass (e.g., Leucine Enkephalin, m/z 556.2771).
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Causality: The lock-mass continuously corrects for time-of-flight drift caused by thermal fluctuations, guaranteeing mass accuracy < 2 ppm.
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Self-Validating Data Processing: Extract the chromatogram for the theoretical[M+H]⁺ at m/z 238.0629. Verify the isotopic signature: the[M+2+H]⁺ peak at m/z 240.0600 must exhibit an intensity of ~32% relative to the monoisotopic peak, confirming the presence of the single chlorine atom.
LC-ESI-QTOF-MS workflow for exact mass and isotope validation.
Experimental Methodology: In Planta Bioassay
To utilize Ethyl 2-(4-chloro-1H-indol-3-yl)acetate in biological studies, it must be administered in a controlled environment where its prodrug capabilities can be quantified via phenotypic changes, such as root elongation inhibition[4].
Protocol 2: Root Elongation Inhibition Assay
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Media Preparation: Prepare half-strength Murashige and Skoog (1/2 MS) agar plates. Supplement the cooling agar with the ethyl ester compound at varying concentrations (10 nM to 1 µM) using a DMSO stock. Keep final DMSO concentration < 0.1% to prevent solvent toxicity.
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Seed Sterilization: Surface-sterilize Arabidopsis thaliana seeds using 70% ethanol and 20% sodium hypochlorite. Stratify at 4°C for 48 hours in the dark.
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Causality: Stratification breaks seed dormancy, ensuring synchronized germination across all test groups.
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Plating and Growth: Transfer seeds to the prepared 1/2 MS plates. Incubate vertically in a growth chamber at 22°C under a 16h light/8h dark photoperiod for 7 days.
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Causality: Vertical incubation forces roots to grow flat against the agar surface due to gravitropism, allowing for precise 2D measurement.
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Phenotypic Readout: Image the plates and measure primary root length using ImageJ software. The degree of root growth inhibition correlates directly with the intracellular conversion of the ester to 4-Cl-IAA and subsequent TIR1/AFB receptor activation[3].
References
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Ethyl 2-(4-chloro-1H-indol-3-yl)acetate 196881-05-7 wiki - Guidechem. 1
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4-Chloroindole-3-acetic acid (Synonyms: 4-Cl-IAA) - MedChemExpress. 5
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Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid - PMC - NIH. 2
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TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit - Oxford Academic. 3
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Auxin Biosynthesis, Transport, Signaling, and Its Roles in Plant Leaf Morphogenesis - MDPI. 4
